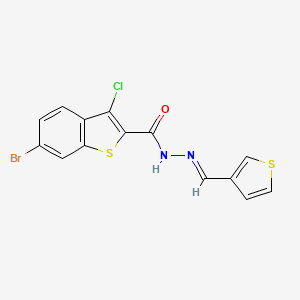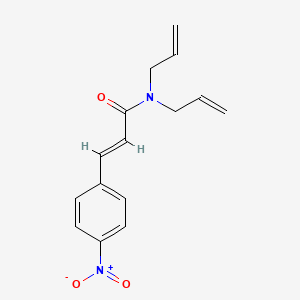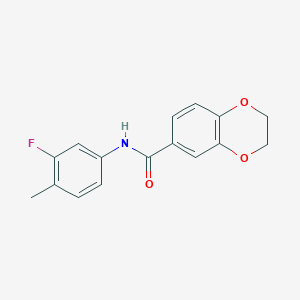
N-(3-chloro-4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, also known as CF3-Indole-2-carboxamide, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. It is a member of the indole-2-carboxamide family, which has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
Wirkmechanismus
The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide-carboxamide is not fully understood, but it is thought to act through the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of the protein kinase AKT, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor activity, it has been shown to have anti-diabetic activity in a mouse model of type 2 diabetes. It has also been shown to have neuroprotective effects in a mouse model of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-chloro-4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide-carboxamide is its relatively simple synthesis, which makes it accessible to researchers. It has also been shown to have a range of biological activities, which makes it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide-carboxamide. One area of interest is its potential as an anti-cancer agent, particularly in combination with other drugs. Another area is its potential as a neuroprotective agent, with researchers exploring its use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.
Synthesemethoden
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide-carboxamide has been described in the literature, with several methods reported. One such method involves the reaction of 3-chloro-4-fluoroaniline with 3-formylindole in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acetic anhydride and ammonium acetate to yield N-(3-chloro-4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide-carboxamide has been the subject of several scientific studies, with researchers exploring its potential as a therapeutic agent. One study investigated its anti-inflammatory activity, demonstrating that it was able to inhibit the production of pro-inflammatory cytokines in vitro. Another study showed that it had anti-tumor activity in a mouse model of breast cancer, suggesting that it may have potential as an anti-cancer agent.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(3-formylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c18-14-7-12(5-6-15(14)19)20-17(23)9-21-8-11(10-22)13-3-1-2-4-16(13)21/h1-8,10H,9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTFVMWZGMNBTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC(=C(C=C3)F)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(difluoromethyl)-6-methylpyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5816545.png)

![3-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5816566.png)

![N-[4-(aminocarbonyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5816582.png)
![2'-acetyl-6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B5816588.png)
![N-[5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5816596.png)
![1-fluoro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5816605.png)
![methyl 3-[(2-chlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5816610.png)
![1-(4-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5816625.png)
![3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5816635.png)
